2-(4-chlorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-21-17(23)9-11-8-13(4-7-15(11)20-21)19-16(22)10-24-14-5-2-12(18)3-6-14/h2-3,5-6,9,13H,4,7-8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHZAUZAXZOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.86 g/mol. The compound features a chlorophenoxy group and a hexahydrocinnolin moiety that may contribute to its biological effects.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The structure allows for interaction with various receptors (e.g., G-protein coupled receptors), which could modulate signaling pathways associated with inflammation and pain.
Biological Activity Overview
The following table summarizes the reported biological activities of this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains in vitro. |
| Anti-inflammatory | Reduces inflammatory markers in animal models. |
| Anticancer | Shows promise in inhibiting cancer cell growth in preclinical studies. |
| Analgesic | Demonstrates potential pain-relieving properties in animal models. |
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.
- Anti-inflammatory Effects : In a rodent model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and reduced levels of pro-inflammatory cytokines (IL-1β and TNF-α) compared to control groups.
- Anticancer Potential : Research conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound led to a dose-dependent reduction in cell viability and induction of apoptosis.
Pharmacodynamics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest moderate bioavailability and a half-life suitable for therapeutic applications. Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects; however, further studies are necessary to establish safety profiles comprehensively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Quinazolinone Derivatives
- Example: 2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (Compound 7b, ) Core Structure: A fully aromatic quinazolinone ring. Physical Properties: Melting point = 262°C (higher than other analogs, suggesting strong intermolecular interactions) .
Thiazolidinone Derivatives
- Example: 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide () Core Structure: A thiazolidinone ring with a thioxo group. Key Differences: The sulfur atom in thiazolidinones may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the oxygen-rich cinnolinone core.
Pyrimidinone Derivatives
- Example: 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide derivatives (–17) Core Structure: Pyrimidinone fused with thiophene or benzene rings. Key Differences: Sulfanyl groups in these compounds introduce distinct electronic effects (e.g., increased lipophilicity) compared to the phenoxyacetamide substituent in the target compound.
Substituent Effects
4-Chlorophenoxy Group
- Common Features: The 4-chlorophenoxy moiety is prevalent in analogs (e.g., Compounds 7b, 7e in ; –17). Chlorine enhances electronegativity and steric bulk, influencing receptor binding and solubility.
- Spectroscopic Data: IR: C=O stretches at ~1660–1664 cm⁻¹ (amide) and C≡N at ~2212–2214 cm⁻¹ (in cyanoacetanilide analogs, ). ¹H-NMR: Aromatic protons resonate at δ 7.20–7.92 ppm ().
Variations in Aromatic Substitution
Hydrogen Bonding and Crystal Packing
- Quinazolinones (): Planar amide groups facilitate N–H···O hydrogen bonding, forming dimers (R₂²(10) motifs, ).
- Dichlorophenyl Acetamides (): Dihedral angles between aromatic rings range from 54.8° to 77.5°, indicating variable conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
